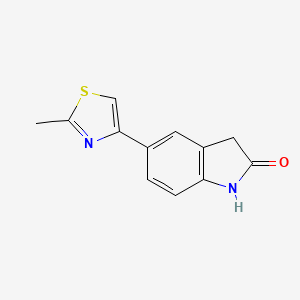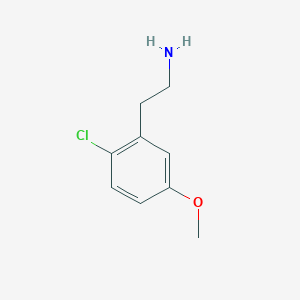
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. Phenethylamines are a group of organic compounds that are widely present in nature and have significant roles in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position and a methoxy group at the fifth position on the phenethylamine backbone.
Preparation Methods
The synthesis of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of 4-methoxybenzene with chloracetyl chloride to obtain 2-chloro-5-methoxyacetophenone. This intermediate is then subjected to reductive amination to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying receptor interactions and neurotransmitter pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including receptors and enzymes. It can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be compared with other phenethylamines such as 2,5-dimethoxyphenethylamine and 4-bromo-2,5-dimethoxyphenethylamine. These compounds share a similar phenethylamine backbone but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
CIJBYFPAVIDZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
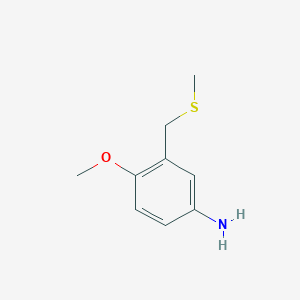
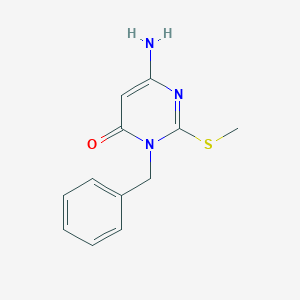
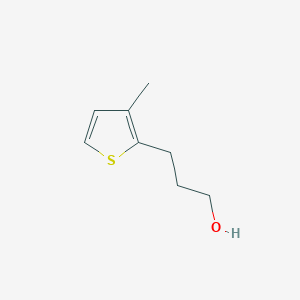
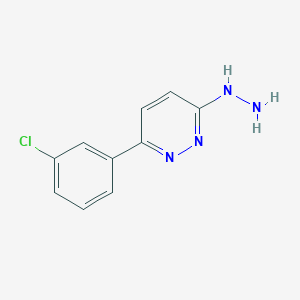
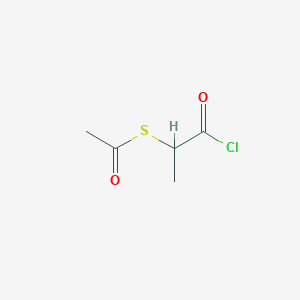
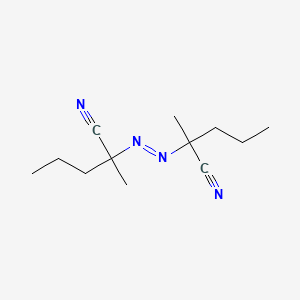
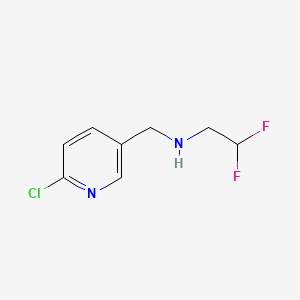
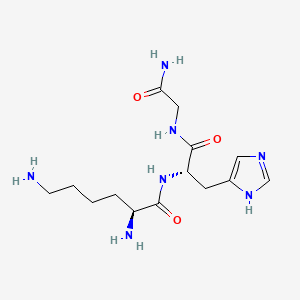
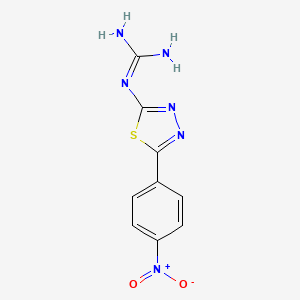
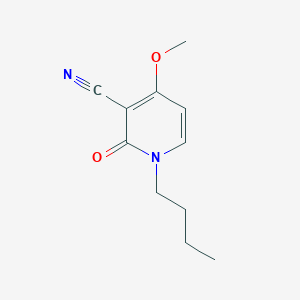
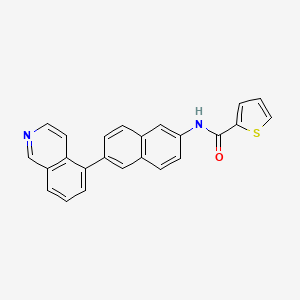
![[1,4]Diazepan-1-yl-morpholin-4-yl-methanone](/img/structure/B8708526.png)
